molecular formula C15H14N2 B2577905 1-benzyl-1H-indol-4-amine CAS No. 81038-32-6

1-benzyl-1H-indol-4-amine

Cat. No.: B2577905
CAS No.: 81038-32-6
M. Wt: 222.291
InChI Key: YXEHMLGBGHNYJV-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indol-4-amine is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .

Scientific Research Applications

1-Benzyl-1H-indol-4-amine has numerous applications in scientific research:

Future Directions

Indole derivatives, including “1-benzyl-1H-indol-4-amine”, have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research may focus on exploring these properties further and developing novel therapeutic applications.

Biochemical Analysis

Biochemical Properties

Indole derivatives, such as 1-benzyl-1H-indol-4-amine, have been found to interact with multiple receptors, which makes them useful in developing new therapeutic derivatives . They exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

This compound, like other indole derivatives, has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Indole derivatives are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Indole derivatives are known to exhibit varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Indole derivatives are known to interact with various transporters or binding proteins, and can affect their localization or accumulation .

Subcellular Localization

Indole derivatives may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-indol-4-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones under acidic conditions to form indoles . Another method includes the palladium-catalyzed cross-coupling reactions, which provide a versatile route to synthesize indole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Methyl-1H-indol-4-amine
  • 1-Phenyl-1H-indol-4-amine
  • 1-Benzyl-1H-indole

Uniqueness: 1-Benzyl-1H-indol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits a unique combination of reactivity and bioactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-benzylindol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEHMLGBGHNYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C(C=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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